Cas no 215649-82-4 (1-(4-methoxyphenyl)piperazin-2-one)
1-(4-methoxyphenyl)piperazin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methoxyphenyl)piperazin-2-one
- AGN-PC-00P4KM
- SureCN1665546
- AB30278
- BB 0220741
- 1-(4-METHOXY-PHENYL)-PIPERAZIN-2-ONE
- 215649-82-4
- 1-(4-Methoxyphenyl)piperazin-2-one, AldrichCPR
- 1-(4-Methoxyphenyl)-2-piperazinone
- EN300-1301314
- OLCFAGOBWZYMTH-UHFFFAOYSA-N
- SCHEMBL1665546
- ALBB-036703
- DTXSID301295510
- AKOS003655736
- 2-Piperazinone, 1-(4-methoxyphenyl)-
-
- Inchi: 1S/C11H14N2O2/c1-15-10-4-2-9(3-5-10)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3
- InChI Key: OLCFAGOBWZYMTH-UHFFFAOYSA-N
- SMILES: O=C1CNCCN1C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 206.10600
- Monoisotopic Mass: 206.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- PSA: 41.57000
- LogP: 1.02520
1-(4-methoxyphenyl)piperazin-2-one Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
1-(4-methoxyphenyl)piperazin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1301314-0.05g |
1-(4-methoxyphenyl)piperazin-2-one |
215649-82-4 | 0.05g |
$624.0 | 2023-05-26 | ||
| Enamine | EN300-1301314-0.1g |
1-(4-methoxyphenyl)piperazin-2-one |
215649-82-4 | 0.1g |
$653.0 | 2023-05-26 | ||
| Enamine | EN300-1301314-0.25g |
1-(4-methoxyphenyl)piperazin-2-one |
215649-82-4 | 0.25g |
$683.0 | 2023-05-26 | ||
| Enamine | EN300-1301314-0.5g |
1-(4-methoxyphenyl)piperazin-2-one |
215649-82-4 | 0.5g |
$713.0 | 2023-05-26 | ||
| Enamine | EN300-1301314-1.0g |
1-(4-methoxyphenyl)piperazin-2-one |
215649-82-4 | 1g |
$743.0 | 2023-05-26 | ||
| Enamine | EN300-1301314-2.5g |
1-(4-methoxyphenyl)piperazin-2-one |
215649-82-4 | 2.5g |
$1454.0 | 2023-05-26 | ||
| Enamine | EN300-1301314-5.0g |
1-(4-methoxyphenyl)piperazin-2-one |
215649-82-4 | 5g |
$2152.0 | 2023-05-26 | ||
| Enamine | EN300-1301314-10.0g |
1-(4-methoxyphenyl)piperazin-2-one |
215649-82-4 | 10g |
$3191.0 | 2023-05-26 | ||
| Enamine | EN300-1301314-50mg |
1-(4-methoxyphenyl)piperazin-2-one |
215649-82-4 | 50mg |
$624.0 | 2023-09-30 | ||
| Enamine | EN300-1301314-100mg |
1-(4-methoxyphenyl)piperazin-2-one |
215649-82-4 | 100mg |
$653.0 | 2023-09-30 |
1-(4-methoxyphenyl)piperazin-2-one Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-(4-methoxyphenyl)piperazin-2-one
Comprehensive Overview of 1-(4-methoxyphenyl)piperazin-2-one (CAS No. 215649-82-4): Properties, Applications, and Research Insights
1-(4-methoxyphenyl)piperazin-2-one (CAS No. 215649-82-4) is a chemically significant compound belonging to the piperazine derivative family. Its molecular structure features a methoxyphenyl group attached to a piperazin-2-one core, making it a versatile intermediate in pharmaceutical and organic synthesis. This compound has garnered attention due to its potential applications in drug discovery, particularly in modulating central nervous system (CNS) targets. Researchers are increasingly exploring its role in designing novel neuroactive agents, aligning with current trends in precision medicine and neuropharmacology.
The synthetic pathway of 1-(4-methoxyphenyl)piperazin-2-one involves multi-step organic reactions, including amination and cyclization processes. Its CAS registry number (215649-82-4) ensures unambiguous identification in chemical databases, facilitating global research collaboration. Recent studies highlight its utility as a building block for heterocyclic compounds, which are pivotal in developing small-molecule therapeutics. This aligns with the growing demand for targeted drug delivery systems and personalized treatment options—a hot topic in biomedical research.
From a physicochemical perspective, 1-(4-methoxyphenyl)piperazin-2-one exhibits moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol, which is critical for in vitro assays. Its molecular weight (206.24 g/mol) and logP value suggest favorable bioavailability profiles, a key consideration in drug design. These properties make it a candidate for optimizing blood-brain barrier (BBB) permeability, a recurring challenge in CNS drug development—a subject frequently searched in AI-driven drug discovery platforms.
In the context of green chemistry, efforts to synthesize 1-(4-methoxyphenyl)piperazin-2-one using catalytic methods or microwave-assisted reactions have gained traction. Such approaches reduce organic waste and energy consumption, addressing sustainability concerns in the pharmaceutical industry. This resonates with the rising popularity of eco-friendly synthesis techniques, as evidenced by search trends on scientific databases like PubMed and Reaxys.
Analytical characterization of this compound typically employs high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques ensure purity validation, a critical factor for preclinical studies. Notably, the 4-methoxyphenyl moiety contributes to its UV absorbance, enabling detection via spectrophotometric methods—a detail often queried by analytical chemists in online forums.
Emerging applications of 1-(4-methoxyphenyl)piperazin-2-one include its exploration as a ligand for G-protein-coupled receptors (GPCRs), a protein family implicated in numerous therapeutic areas. This connects to trending searches on AI-based molecular docking and virtual screening, where computational tools predict binding affinities. Additionally, its structural similarity to serotonin receptor modulators has sparked interest in mental health research, particularly for conditions like anxiety and depression—topics frequently discussed in neuroscience communities.
Regulatory and safety data for CAS 215649-82-4 emphasize standard laboratory handling protocols, though it is not classified as hazardous under current GHS guidelines. Researchers prioritize structure-activity relationship (SAR) studies to refine its derivatives, a strategy mirrored in high-throughput screening (HTS) workflows. The compound’s patent landscape reveals incremental innovations, reflecting broader trends in intellectual property protection for specialty chemicals.
In summary, 1-(4-methoxyphenyl)piperazin-2-one exemplifies the intersection of medicinal chemistry and materials science. Its adaptability to structure-based drug design and compatibility with sustainable synthesis methods position it as a valuable asset in modern research. As AI-augmented discovery and biologics dominate scientific discourse, this compound’s mechanistic versatility ensures its relevance in addressing unmet medical needs.
215649-82-4 (1-(4-methoxyphenyl)piperazin-2-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)